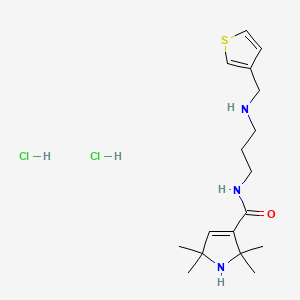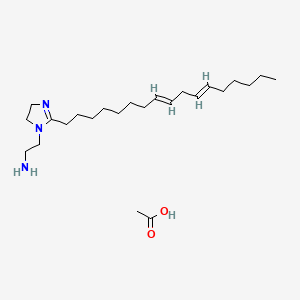![molecular formula C17H24N2O7S B12693982 7-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid CAS No. 91375-93-8](/img/structure/B12693982.png)
7-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by its unique structure, which includes a benzothiazinone core and an oxalic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazinone Core: The benzothiazinone core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminothiophenol and a carbonyl compound.
Introduction of the tert-Butylamino Group: The tert-butylamino group can be introduced through a nucleophilic substitution reaction using tert-butylamine.
Attachment of the Hydroxypropoxy Group: The hydroxypropoxy group can be attached via an etherification reaction using a suitable epoxide or halohydrin.
Formation of the Oxalic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzothiazinone core can be reduced to form dihydrobenzothiazinone derivatives.
Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or sulfonates.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydrobenzothiazinone derivatives.
Substitution: Formation of substituted benzothiazinone derivatives.
Aplicaciones Científicas De Investigación
7-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid involves its interaction with specific molecular targets. The tert-butylamino group can interact with biological receptors, while the benzothiazinone core can inhibit enzyme activity. The hydroxypropoxy group may enhance the compound’s solubility and bioavailability. The oxalic acid moiety can form strong hydrogen bonds, contributing to the compound’s overall stability and activity.
Comparación Con Compuestos Similares
Similar Compounds
5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with a naphthalenone core.
4-(3-(tert-Butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate: Contains an imidazo[1,2-a]pyridine core.
Uniqueness
7-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid is unique due to its combination of a benzothiazinone core and an oxalic acid moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
91375-93-8 |
|---|---|
Fórmula molecular |
C17H24N2O7S |
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
7-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid |
InChI |
InChI=1S/C15H22N2O3S.C2H2O4/c1-15(2,3)16-7-10(18)8-20-11-4-5-12-13(6-11)21-9-14(19)17-12;3-1(4)2(5)6/h4-6,10,16,18H,7-9H2,1-3H3,(H,17,19);(H,3,4)(H,5,6) |
Clave InChI |
LEHRZOSGADOLRI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC(COC1=CC2=C(C=C1)NC(=O)CS2)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


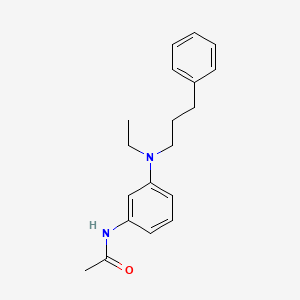
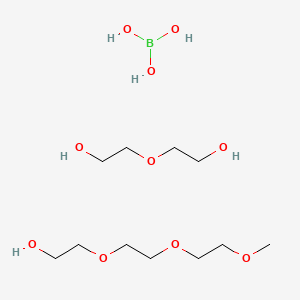
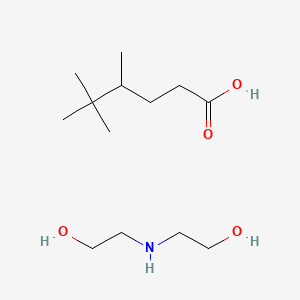

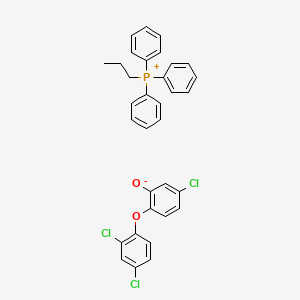
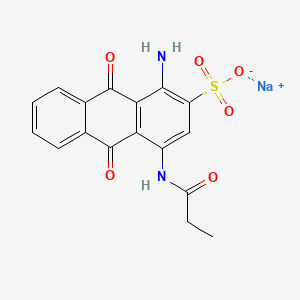
![1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B12693953.png)


![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-22-(phenylmethoxycarbonylamino)-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12693968.png)
